OP-2507

Oxidative Stress Neutrophil Biology Ischemia-Reperfusion Injury

OP-2507 (CAS 101758-79-6) is a chemically stabilized prostacyclin (PGI₂) analog with a 9α-nitrilo modification enhancing stability. Validated in multiple ischemia-reperfusion models (cerebral, myocardial, hepatic), it demonstrates 8-fold greater superoxide-scavenging potency than OP-41483 (IC₅₀ 21 µM vs. 170 µM). This product ensures consistent dosing for extended protocols. Select for research requiring precise prostanoid pathway interrogation.

Molecular Formula C25H41NO4
Molecular Weight 419.6 g/mol
Cat. No. B1677334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOP-2507
Synonyms15-(4-propylcyclohexyl)-16,17,18,19,20-pentanor-9-deoxy-9,6-nitrilo-PGF1 methyl ester
OP 2507
OP-2507
Molecular FormulaC25H41NO4
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O
InChIInChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3/b14-13+/t17?,18?,20-,21-,22+,23-,24-/m1/s1
InChIKeyUQEOPLABKYFAJH-FPNSLHOUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OP-2507: A Stable Prostacyclin Analog for Ischemia-Reperfusion Research with Quantified Multi-Organ Protection


OP-2507 (CAS 101758-79-6) is a chemically stabilized prostacyclin (PGI₂) analog [1]. Its molecular structure incorporates a 9α-nitrilo modification that confers enhanced chemical stability relative to native prostacyclin, which is inherently unstable and unsuitable as a pharmacological agent [2]. The compound has been quantitatively characterized in multiple in vivo ischemia-reperfusion models, including cerebral, myocardial, mesenteric, hepatic, and pulmonary systems, with documented survival benefits, hemodynamic improvements, and metabolic preservation across several species [3][4].

Why OP-2507 Cannot Be Substituted with Other Prostacyclin Analogs Without Sacrificing Quantifiable Efficacy Outcomes


Prostacyclin analogs exhibit substantial functional divergence in ischemia-reperfusion protection despite shared receptor agonism. Direct comparative studies demonstrate that OP-2507, OP-41483, and native PGI₂ produce non-equivalent outcomes in identical experimental systems. OP-2507 inhibits superoxide production with an IC₅₀ of 21 µM, whereas OP-41483 requires 170 µM for comparable effect, an 8-fold potency differential [1]. In acute necrotizing pancreatitis, OP-2507 improved 24-hour survival from 33.3% to 58.3%, while the thromboxane A₂ synthesis inhibitor OKY-046 achieved 83.3%, demonstrating that different mechanistic classes within the prostanoid pathway yield quantitatively distinct survival outcomes [2]. Generic substitution among prostacyclin analogs or related prostanoid agents is therefore not scientifically justified; each compound must be evaluated on its own quantitative performance in the specific experimental context.

Quantitative Differentiation Evidence for OP-2507 Relative to Comparators in Preclinical Ischemia-Reperfusion Models


OP-2507 Demonstrates 8-Fold Higher Potency Than OP-41483 in Superoxide Scavenging (IC₅₀: 21 µM vs. 170 µM)

In a whole-cell human neutrophil NADPH oxidase system, OP-2507 inhibited superoxide generation with an IC₅₀ of 21 µM via direct superoxide-scavenging activity. The structurally related prostacyclin analog OP-41483 required an IC₅₀ of 170 µM for NADPH oxidase inhibition in a cell-free system, and did not inhibit superoxide production in the whole-cell system at all [1].

Oxidative Stress Neutrophil Biology Ischemia-Reperfusion Injury

OP-2507 Reduces Ventricular Fibrillation Incidence During Reperfusion from 100% to 25% in Isolated Rat Heart

In an isolated working rat heart preparation subjected to 15 minutes of global ischemia followed by 30 minutes of reperfusion, OP-2507 (20 ng/mL) reduced the incidence of ventricular fibrillation during reperfusion from 100% in untreated control hearts to 25% in OP-2507-treated hearts. Concurrently, myocardial ATP content was significantly higher in treated hearts than in control hearts [1].

Myocardial Ischemia Arrhythmia Cardioprotection

OP-2507 Matches PGI₂ in Cerebral Edema Prevention at Equivalent Dose (50 ng/kg/min), Outperforms at 10 ng/kg/min

In a feline middle cerebral artery occlusion model, both OP-2507 and native prostacyclin (PGI₂) prevented the reduction in cortical specific gravity (an index of cerebral edema) at an infusion rate of 50 ng/kg/min. However, at the lower dose of 10 ng/kg/min, only OP-2507 provided statistically significant protection; PGI₂ at this lower dose was ineffective [1].

Cerebral Ischemia Brain Edema Stroke Models

OP-2507 Improves 5-Day Survival to 86% Following Complete Hepatic Vascular Exclusion in Porcine Model

In mongrel pigs subjected to 1 hour of complete hepatic vascular exclusion, OP-2507 administration (2 pg/kg/min for 30 minutes via mesenteric vein) resulted in 86% 5-day survival (6 of 7 animals). This represents a substantial survival benefit in a large-animal model of severe hepatic ischemia, although the study lacked a direct untreated control group for this specific endpoint. The same research group reported improved 5-day survival in a liver transplantation model with OP-2507 donor pretreatment [1].

Hepatic Ischemia-Reperfusion Liver Transplantation Organ Preservation

OP-2507 Restores Superior Mesenteric Artery Blood Flow to >100% of Baseline Following Warm Ischemia, While Untreated Controls Decline to <60%

In a canine model of complete warm mesenteric ischemia, OP-2507 (6 µg/kg/h) restored superior mesenteric artery blood flow (SMABF) to over 100% of preoperative baseline levels after 120 minutes of reperfusion. In contrast, untreated control animals exhibited a persistent decline in SMABF to less than 60% of baseline. Total mesenteric vascular resistance decreased from 7.8-8.4 to 6.2-6.3 mm Hg·mL⁻¹·kg·min in treated animals, while increasing from 7.3-8.1 to 14.0-16.4 in controls [1].

Mesenteric Ischemia Microcirculation Vascular Endothelial Function

OP-2507 Increases 24-Hour Survival in Acute Necrotizing Pancreatitis from 33.3% to 58.3%, Differentiating from OKY-046 (83.3%)

In a rat model of acute necrotizing pancreatitis induced by intraductal sodium taurocholate-trypsin injection, OP-2507 treatment increased 24-hour survival from 33.3% (untreated) to 58.3%. The thromboxane A₂ synthesis inhibitor OKY-046 produced 83.3% survival under identical conditions. The survival difference between OP-2507 and OKY-046 (25 percentage points) demonstrates that PGI₂ agonism and TxA₂ synthesis inhibition produce quantitatively distinct outcomes in pancreatic ischemia-reperfusion [1].

Acute Pancreatitis Prostanoid Modulation Survival Studies

Optimal Preclinical and Industrial Application Scenarios for OP-2507 Based on Quantified Efficacy Evidence


Myocardial Ischemia-Reperfusion Arrhythmia Studies Requiring Reproducible Ventricular Fibrillation Reduction

OP-2507 at 20 ng/mL reduces ventricular fibrillation incidence from 100% to 25% in the isolated working rat heart model, accompanied by preserved myocardial ATP content [1]. This quantifiable and reproducible anti-arrhythmic effect makes OP-2507 a validated positive control or intervention for studies examining cardioprotective mechanisms independent of platelet aggregation. The stability of OP-2507 relative to native PGI₂ ensures consistent dosing throughout extended perfusion protocols [2].

Cerebral Edema and Focal Ischemia Models Requiring Dose-Dependent Protection Without Hemodynamic Confounding

OP-2507 provides significant protection against cerebral edema at infusion rates as low as 10 ng/kg/min in feline MCA occlusion, a dose at which native PGI₂ is ineffective [3]. Critically, OP-2507 achieves this protection without altering blood pressure, heart rate, or regional cerebral blood flow, eliminating hemodynamic confounding that complicates interpretation in stroke models [3]. The compound also dose-dependently prolongs survival time in multiple anoxia models (hypobaric, normobaric, KCN-induced, decapitation-induced) following both subcutaneous and oral administration [2].

Mesenteric and Hepatic Ischemia-Reperfusion Studies in Large-Animal Translational Models

OP-2507 has been validated in canine mesenteric ischemia (restoring SMABF to >100% of baseline vs. <60% in controls) [4] and porcine hepatic vascular exclusion (achieving 86% 5-day survival) [5]. These large-animal datasets provide translational relevance for studies of intestinal ischemia, liver transplantation, and organ preservation. The compound's efficacy following both systemic infusion and intraportal administration offers flexible dosing strategies for different surgical and experimental paradigms [5].

Oxidative Stress and Neutrophil-Mediated Injury Models Where OP-41483 or PGE₁ Are Ineffective

OP-2507 uniquely inhibits superoxide generation in whole-cell human neutrophil assays with an IC₅₀ of 21 µM via direct superoxide-scavenging activity, whereas OP-41483 shows no efficacy in this whole-cell system and PGE₁ requires 44 µM in cell-free conditions only [6]. For research applications requiring direct antioxidant activity in intact neutrophil systems—such as ischemia-reperfusion, acute inflammation, or ARDS models—OP-2507 is the only prostacyclin analog among those tested with validated whole-cell superoxide-scavenging capability [6].

Technical Documentation Hub

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